molecular formula C17H20N2S.ClH<br>C17H21ClN2S B602523 Promethazine Hydrochloride CAS No. 1435933-86-0

Promethazine Hydrochloride

Cat. No.: B602523
CAS No.: 1435933-86-0
M. Wt: 320.9 g/mol
InChI Key: XXPDBLUZJRXNNZ-UHFFFAOYSA-N
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Description

Promethazine Hydrochloride is a phenothiazine derivative with a multifaceted pharmacological profile, serving as a valuable reference compound in scientific research . Its primary mechanism of action involves potent antagonism of the histamine H1 receptor, which underpins its classic antihistaminic properties . Furthermore, it exhibits significant anticholinergic (antimuscarinic) activity and demonstrates antidopaminergic effects, providing a complex polypharmacology that is of high interest in mechanistic studies . In a research context, this compound is utilized to investigate pathways related to allergy, nausea, and vomiting . Its well-characterized sedative effects make it a relevant tool for neuropharmacological studies on the central nervous system . The compound is also employed in pharmaceutical development, exemplified by ongoing research into novel delivery systems such as sublingual tablets designed for rapid disintegration and taste masking . Researchers should note that this compound has low water solubility. It must be stored with care in a cool, dry place, protected from light and moisture, as it can slowly oxidize upon prolonged exposure to air . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride
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InChI

InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H
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InChI Key

XXPDBLUZJRXNNZ-UHFFFAOYSA-N
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Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl
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Molecular Formula

C17H20N2S.ClH, C17H21ClN2S
Record name PROMETHAZINE HYDROCHLORIDE
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DSSTOX Substance ID

DTXSID3021192
Record name Promethazine hydrochloride
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Molecular Weight

320.9 g/mol
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Physical Description

Promethazine hydrochloride is an odorless white to faint yellow crystalline powder. Bitter taste. A 10% solution in water has a pH of 3.5-5.0. (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
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CAS No.

58-33-3
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Record name 10H-Phenothiazine-10-ethanamine, N,N,.alpha.-trimethyl-, hydrochloride (1:1)
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Melting Point

446 to 450 °F (decomposes) (NTP, 1992)
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of promethazine hydrochloride involves several steps:

Industrial Production Methods: Industrial production methods focus on optimizing yield and purity. This involves controlling raw material dosage, reaction temperature, and pH levels. The final product is often obtained through crystallization and salification processes .

Chemical Reactions Analysis

Promethazine hydrochloride undergoes various chemical reactions:

Common Reagents and Conditions:

    Oxidation: Exposure to air and moisture.

    Substitution: Various reagents depending on the desired substitution product.

Major Products Formed:

    Oxidation: Blue-colored oxidized products.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Clinical Applications

Promethazine hydrochloride is primarily indicated for:

  • Allergic Conditions : It is effective in treating seasonal allergic rhinitis, allergic conjunctivitis, urticaria, and as an adjunct therapy for anaphylaxis .
  • Nausea and Vomiting : Promethazine is commonly used to manage nausea and vomiting associated with motion sickness, postoperative recovery, and chemotherapy . It has also been utilized in pregnancy-related nausea when other treatments are ineffective .
  • Sedation : The compound is employed for sedation in preoperative settings or for patients requiring short-term sedation .
  • Pain Management : When combined with analgesics, it can enhance pain relief post-surgery .

Table 1: Dosage Forms of this compound

Formulation TypeDosage Strengths
Oral Tablets12.5 mg, 25 mg, 50 mg
Oral Solution6.25 mg/5 mL
Rectal Suppository12.5 mg, 25 mg, 50 mg
Injectable SolutionVaries (administered by healthcare professionals)

Table 2: Indications and Efficacy

IndicationEfficacy Evidence
Allergic ConditionsEffective for urticaria and rhinitis; adjunct in anaphylaxis
Nausea & VomitingSignificant antiemetic effects noted in postoperative settings
Motion SicknessProphylactic use recommended 30 minutes before travel
SedationUsed effectively for preoperative sedation

Case Study 1: Transdermal Application in Nausea Management

A notable case involved the use of this compound as a pluronic lecithin organogel (PLO) gel in a nine-year-old male patient suffering from acute viral gastritis. The transdermal application was administered to alleviate severe nausea and vomiting. The outcome showed significant resolution of symptoms without major adverse events, highlighting the potential of transdermal delivery systems for patients unable to tolerate oral medications .

Case Study 2: Use in Pregnancy

In a double-blind randomized controlled trial assessing promethazine versus metoclopramide for hyperemesis gravidarum, both medications demonstrated similar efficacy in controlling nausea and vomiting at the 24-hour mark. However, promethazine was associated with higher rates of side effects such as drowsiness and dizziness . This underscores the importance of careful patient selection when considering promethazine for pregnant women.

Comparison with Similar Compounds

Table 2: Analytical Parameters for this compound and Chlorpromazine Hydrochloride

Parameter This compound Chlorpromazine Hydrochloride
Linear Range (μg/mL) 2–26 (Spectrophotometry) 8.3–66.7 (Spectrophotometry)
Detection Limit 0.138 μg/mL 2.32 μg/mL
Preferred Method HPLC (RSD = 0.78%) CZE (Capillary Zone Electrophoresis)

Pharmacokinetic and Stability Profiles

This compound’s stability in formulations varies with excipients. For instance, microemulsions with polyoxyethylene surfactants slow its release (non-Fickian diffusion, n > 0.5) , while degradation in syrups produces identifiable oxidative byproducts . In contrast, chlorpromazine forms sulfoxide derivatives under similar conditions . Compatibility studies with hydromorphone hydrochloride show stable admixtures for 21 days under refrigeration, critical for co-administration in palliative care .

Table 3: Pharmacopoeial Identification Methods

Test This compound (USP/Brazilian) Chlorpromazine (JP XIV)
UV Spectrophotometry λₘₐₓ at 249 nm (0.02 M phosphate buffer) λₘₐₓ at 254 nm (ethanol)
IR Spectroscopy KBr disk matching reference spectrum Not specified

Biological Activity

Promethazine hydrochloride is a first-generation antihistamine widely used for its sedative, antiemetic, and antiallergic properties. Its biological activity is characterized by a complex interaction with various receptors and metabolic pathways, leading to diverse therapeutic effects and potential side effects.

Promethazine primarily functions as an H1 receptor antagonist , which blocks the action of histamine, a key mediator in allergic reactions. Additionally, it exhibits antagonistic properties at several other receptor sites:

  • Dopamine Receptors : It acts on post-synaptic mesolimbic dopamine receptors, contributing to its antiemetic effects.
  • Muscarinic Acetylcholine Receptors : Promethazine inhibits these receptors, which is associated with its sedative effects.
  • NMDA Receptors : Recent studies indicate that promethazine acts as a non-competitive selective NMDA receptor antagonist, potentially enhancing its sedative properties .

Pharmacokinetics

The pharmacokinetic profile of promethazine is crucial for understanding its efficacy and safety:

ParameterValue
Bioavailability Approximately 25% (due to first-pass metabolism)
Volume of Distribution ~970 L (30 L/kg)
Protein Binding 93% (mainly to albumin)
Half-life 10–19 hours
Metabolism Liver (glucuronidation and sulfoxidation)
Excretion Primarily via urine and bile

Promethazine is predominantly metabolized to promethazine sulfoxide, with minor pathways leading to desmethylpromethazine .

Immune Function

Research indicates that promethazine can significantly affect immune cell function. A study demonstrated that at a concentration of 0.033 mg/ml, promethazine inhibits leukocyte metabolism and function by:

  • Reducing phagocytosis-induced increases in oxygen consumption.
  • Inhibiting bacterial killing by polymorphonuclear leukocytes.
  • Affecting metabolic pathways like the hexose monophosphate shunt .

These findings suggest that promethazine may have implications in conditions such as erythroblastosis where immune modulation is critical.

Sedative Effects

Promethazine's sedative effects are well-documented. The drug's ability to induce sleep is attributed to its action on the central nervous system (CNS), where it can cause drowsiness and reduce anxiety. Its sedative effects generally last between 4 to 12 hours depending on the route of administration .

Clinical Applications

Promethazine is used in various clinical settings, including:

  • Allergic Reactions : Effective in treating symptoms of allergies due to its antihistaminic properties.
  • Nausea and Vomiting : Commonly prescribed for motion sickness and postoperative nausea.
  • Insomnia : Utilized for short-term management of sleep disturbances.

Side Effects and Precautions

While effective, promethazine is associated with several side effects, including:

  • CNS Depression : Drowsiness, dizziness, and potential respiratory depression.
  • Gastrointestinal Issues : Dry mouth, nausea, and gastric irritation.
  • Cardiovascular Effects : Hypotension and arrhythmias in susceptible individuals.

It is contraindicated in patients with certain conditions such as severe respiratory depression or those under the age of two due to the risk of severe respiratory complications .

Case Studies

  • Case Study on Erythroblastosis Treatment :
    • A patient with erythroblastosis was treated with promethazine, showing improved metabolic function in leukocytes. The study highlighted the drug's role in modulating immune response during treatment .
  • Sedation in Postoperative Patients :
    • A clinical trial assessed the efficacy of promethazine for postoperative nausea and sedation. Results indicated significant reduction in nausea scores and improved patient comfort levels compared to placebo .

Q & A

Basic Research Questions

Q. What essential safety protocols should be followed when handling promethazine hydrochloride in laboratory settings?

  • Methodological Answer :

  • Ventilation : Ensure laboratories have adequate ventilation or localized exhaust systems to minimize inhalation exposure. Use fume hoods during weighing or handling powders .
  • Personal Protective Equipment (PPE) : Wear nitrile or neoprene gloves (tested for chemical resistance) and lab coats. Eye protection (goggles) is mandatory to prevent ocular exposure .
  • Storage : Store in tightly sealed containers in well-ventilated, locked areas to prevent unauthorized access. Avoid exposure to moisture and direct sunlight .
  • Spill Management : Collect spills using non-sparking tools and dispose of as hazardous waste. Avoid flushing into drains or water systems .

Q. How can researchers validate the purity of this compound samples during preparation?

  • Methodological Answer :

  • Clarity and Color Test : Dissolve 1.0 g in 10 mL water under indirect light. A clear, colorless solution indicates acceptable purity .
  • Heavy Metal Analysis : Use Method 2 (USP/Ph. Eur.) with a limit of ≤20 ppm. Prepare a control solution with 2.0 mL Standard Lead Solution for comparison .
  • pH Verification : Ensure a 1:10 aqueous solution has a pH between 4.0–5.5 using calibrated pH meters. Deviations may indicate degradation or impurities .

Q. What are the standard analytical methods for quantifying this compound in aqueous solutions?

  • Methodological Answer :

  • UV Spectrophotometry : Measure absorbance at λ~250 nm (specific wavelength depends on solvent). Validate linearity in the range of 1–50 µg/mL .
  • Titrimetry : Use acid-base titration with 0.1 M NaOH for raw material assay. Endpoint detection via potentiometry improves accuracy .

Advanced Research Questions

Q. How can researchers resolve analytical interference from degradation products during UV/IR spectrophotometric analysis?

  • Methodological Answer :

  • Column Chromatography : Pre-treat samples using silica gel columns to separate promethazine from degradation products. Elute with methanol:chloroform (1:9) .
  • Derivatization : React with ammonium molybdate to form ion-association complexes, enhancing specificity in resonance Rayleigh scattering (RRS) at 365 nm .
  • Data Validation : Compare IR spectra of isolated degradation products (e.g., sulfoxide derivatives) against reference standards to confirm identity .

Q. What strategies optimize electroanalytical detection of this compound in complex biological matrices?

  • Methodological Answer :

  • Electrode Modification : Use (SiPy⁺Cl⁻/CuTsPc)₅ layer-by-layer films to enhance sensitivity. Optimize square-wave parameters: frequency = 100 s⁻¹, amplitude = 40 mV, step potential = 2 mV .
  • Matrix Mitigation : Dilute serum/urine samples 1:10 in BR buffer (pH 5.0) to reduce interference. Achieve a detection limit of 8.71×10⁻⁹ mol/L .
  • Recovery Studies : Spike samples with known concentrations (e.g., 0.5–5.0 µg/mL) and validate recovery rates (target: 95–105%) using standard addition .

Q. How should stability-indicating assays be designed to evaluate this compound under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation : Expose samples to heat (60°C), light (UV, 254 nm), and acidic/alkaline conditions (0.1 M HCl/NaOH). Monitor degradation via HPLC with a C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0) .
  • Kinetic Modeling : Calculate degradation rate constants (k) at different temperatures using Arrhenius plots to predict shelf life .
  • Impurity Profiling : Quantify major breakdown products (e.g., promethazine sulfoxide) with LC-MS/MS. Reference USP monographs for acceptable thresholds .

Q. What experimental models are suitable for studying this compound’s CNS effects while mitigating respiratory risks?

  • Methodological Answer :

  • In Vitro Models : Use neuronal cell lines (e.g., SH-SY5Y) to assess dopamine receptor antagonism. Measure cAMP levels via ELISA after forskolin stimulation .
  • In Vivo Alternatives : Employ zebrafish larvae (5–7 dpf) for sedation studies. Track locomotor activity with automated video analysis to avoid rodent respiratory depression .
  • Dose Optimization : Start with 0.1–1.0 mg/kg in animal models, ensuring plasma concentrations remain below 50 ng/mL to avoid toxicity .

Contradictions and Recommendations

  • Storage Conditions : states no special requirements, while recommends locked storage. Resolution : Follow institutional biosafety guidelines and prioritize SDS from reputable sources (e.g., OSHA-aligned documents) .
  • Respiratory Protection : suggests respirators for high exposure, while deems them unnecessary under normal conditions. Resolution : Conduct air monitoring; use NIOSH-approved N95 masks if airborne particles exceed 1 mg/m³ .

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